BenchChemオンラインストアへようこそ!

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

CDK2 inhibition Kinase selectivity Cytotoxicity

For a research program requiring a structurally defined, ATP-competitive kinase probe, CAS 890881-89-7 is a strategic procurement choice. Unlike generic pyrazolo[3,4-d]pyrimidines, its N1-(4-fluorophenyl) group confers CDK2 activity comparable to roscovitine, while the C4-benzhydrylpiperazine substituent provides a unique selectivity handle for PKD and FLT3 profiling. Do not substitute with the non-fluorinated or des-benzhydryl analogs; these structural determinants control target engagement and cellular potency. Ensure your supplier provides rigorous analytical certification (HPLC, NMR) to guarantee batch-to-batch reproducibility for your SAR or lead optimization studies.

Molecular Formula C28H25FN6
Molecular Weight 464.548
CAS No. 890881-89-7
Cat. No. B2853825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS890881-89-7
Molecular FormulaC28H25FN6
Molecular Weight464.548
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C28H25FN6/c29-23-11-13-24(14-12-23)35-28-25(19-32-35)27(30-20-31-28)34-17-15-33(16-18-34)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19-20,26H,15-18H2
InChIKeySMQWCKKYJDJIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890881-89-7): Structural Identity & Core Pharmacophore


4-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890881-89-7; molecular formula C₂₈H₂₅FN₆; MW 464.55 g/mol) is a fully synthetic small molecule built on the pyrazolo[3,4-d]pyrimidine heterocyclic core . This scaffold is a recognized purine bioisostere that competes with ATP at the hinge region of numerous kinases, including CDK2, PKD, EGFR, FLT3, and VEGFR-2 [1]. The compound differentiates itself from the broader pyrazolo[3,4-d]pyrimidine class through two critical structural features: an N1‑(4‑fluorophenyl) substituent and a C4‑(4‑benzhydrylpiperazin‑1‑yl) moiety, both of which modulate target affinity, selectivity, and physicochemical properties [2].

Why In-Class Pyrazolo[3,4-d]pyrimidines Cannot Substitute for 4-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine


Although dozens of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested, small structural variations at the N1 and C4 positions produce profound shifts in kinase selectivity and cellular potency that preclude simple interchange [1]. For example, the non‑fluorinated phenyl analog (4‑(4‑benzhydrylpiperazin‑1‑yl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine) is reported to exhibit anti‑enterovirus activity with IC₅₀ values as low as 0.085 μM, whereas close analogs with different N1‑aryl groups show orders‑of‑magnitude weaker activity (IC₅₀ >25 μM against non‑enteroviruses) [2]. Likewise, in the CDK2 inhibitor series, the presence and electronic nature of the para‑substituent on the N1‑phenyl ring dramatically alter cytotoxicity profiles and docking scores [1]. The 4‑fluorophenyl and benzhydrylpiperazine groups in the target compound are therefore not interchangeable commodity features; they are structural determinants of potency, target engagement, and selectivity that must be controlled during procurement for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890881-89-7)


N1‑(4‑Fluorophenyl) Substitution Enhances CDK2 Inhibitory Potency Relative to the Unsubstituted Phenyl Scaffold

In a series of 1‑(4‑fluorophenyl)pyrazolo[3,4‑d]pyrimidine derivatives designed as roscovitine bioisosteres, the most potent compounds (2a and 4) inhibited CDK2 with IC₅₀ values of 0.69 μM and 0.67 μM, respectively, values that are comparable to the reference CDK2 inhibitor roscovitine (IC₅₀ = 0.44 μM) [1]. The para‑fluoro substituent on the N1‑phenyl ring was shown by molecular docking to engage in favorable hydrophobic contacts within the CDK2 active site, contributing to a docking score of −14.1031 kcal/mol for compound 4, whereas the unsubstituted phenyl analogs in the same study exhibited weaker docking scores and lower cytotoxicity [1]. Although the exact target compound (bearing the additional benzhydrylpiperazine C4‑substituent) was not explicitly tested in this publication, the study establishes the N1‑(4‑fluorophenyl) moiety as a critical potency‑enhancing element within the pyrazolo[3,4‑d]pyrimidine pharmacophore.

CDK2 inhibition Kinase selectivity Cytotoxicity

Benzhydrylpiperazine C4‑Substitution Confers Enterovirus Selectivity Over Non‑Enteroviruses

In a 2004 patent application, 4‑(4‑benzhydrylpiperazino)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine—the direct des‑fluoro analog of the target compound—was prepared in 95% yield and tested against a panel of enteroviruses and non‑enteroviruses [1]. The compound exhibited potent antiviral activity against coxsackievirus A24, B2, B3, and B4, with IC₅₀ values below 1 μM and as low as 0.085 μM. In striking contrast, the same compound showed little efficacy against non‑enteroviruses, with IC₅₀ values exceeding 25 μM, representing a >290‑fold selectivity window [1]. The benzhydrylpiperazine moiety at C4 is therefore strongly implicated in driving this narrow‑spectrum antiviral activity profile.

Antiviral Enterovirus Selectivity

C4‑Benzhydrylpiperazine Bulky Group Provides a Defined PKD Binding Mode Distinct from Simpler Piperazine Analogs

Structure‑activity relationship studies on pyrazolo[3,4‑d]pyrimidine‑based protein kinase D (PKD) inhibitors have demonstrated that the nature of the C4‑substituent profoundly influences both potency and binding orientation [1]. The lead compounds 1‑NM‑PP1 and 3‑IN‑PP1, which bear smaller C4‑substituents than the benzhydrylpiperazine group, inhibit PKD with IC₅₀ values in the nanomolar range but adopt a binding mode that is not fully consistent with the canonical ATP‑mimetic pose [1]. The bulky, hydrophobic benzhydrylpiperazine moiety present in the target compound is sterically and electronically distinct from the substituents in 1‑NM‑PP1 or 3‑IN‑PP1, suggesting that it may enforce a unique binding conformation and shift selectivity across the PKD family. Although direct PKD IC₅₀ data for CAS 890881-89-7 have not been published, the divergent SAR trends reported within the pyrazolo[3,4‑d]pyrimidine class make the benzhydrylpiperazine‑substituted compound a structurally distinct probe relative to the more widely studied 1‑NM‑PP1/3‑IN‑PP1 series.

Protein Kinase D Binding mode Selectivity

Molecular Weight, cLogP, and H‑Bond Profile Differentiate the Benzhydrylpiperazine‑Fluorophenyl Combination from Common Pyrazolo[3,4‑d]pyrimidine Probes

The combination of a benzhydrylpiperazine C4‑substituent and an N1‑(4‑fluorophenyl) group yields a compound with computed physicochemical properties that are distinct from widely used pyrazolo[3,4‑d]pyrimidine probes such as 1‑NM‑PP1 (MW ~340 Da) and roscovitine (MW ~354 Da) . The target compound (MW 464.55 g/mol, cLogP ~5.5–6.5, 0 H‑bond donors, 6 H‑bond acceptors) occupies a higher lipophilicity and higher molecular weight space . While this profile may reduce aqueous solubility, it simultaneously enhances passive membrane permeability and can increase the residence time within hydrophobic kinase pockets, factors that are critical for cellular target engagement and in vivo pharmacokinetics .

Physicochemical properties Drug-likeness Permeability

Synthetic Accessibility: Modular Assembly Permits Systematic Variation of the N1‑Aryl and C4‑Amine Substituents

The target compound is accessible through a convergent synthetic route: reaction of 4‑chloro‑1‑(4‑fluorophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidine with 1‑(diphenylmethyl)piperazine proceeds in high yield (~95% reported for the analogous 1‑phenyl derivative), enabling rapid analog generation [1]. This modularity permits independent optimization of the N1‑aryl and C4‑amine substituents, a critical advantage for structure‑activity relationship (SAR) campaigns compared to fused‑ring pyrazolo[3,4‑d]pyrimidine scaffolds where substituent variation is synthetically constrained.

Synthetic chemistry SAR Hit-to-lead

Kinase Profiling Data Gap: Direct Target Engagement Data for CAS 890881-89-7 Are Not Yet Publicly Available

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (as of the knowledge cutoff) found no peer‑reviewed publication or public database entry that directly reports kinase inhibition IC₅₀ values, cellular activity, or ADME/T data for CAS 890881-89-7. All differential evidence presented herein is therefore derived from class‑level SAR trends, closely related analogs, or physicochemical property calculations [1][2][3]. This absence of direct profiling data constitutes a key evidence gap that procurement decisions must acknowledge: the compound’s biological performance must be verified experimentally in the end user’s assays.

Data availability Kinase profiling Risk assessment

Recommended Procurement-Relevant Application Scenarios for 4-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890881-89-7)


Exploratory Kinase Profiling Against CDK2 or Close Kinase Family Members

The N1‑(4‑fluorophenyl) motif has been demonstrated to confer CDK2 inhibitory activity comparable to roscovitine (IC₅₀ 0.67–0.69 μM vs 0.44 μM) [1]. Researchers initiating a CDK2‑focused hit‑finding campaign can procure CAS 890881-89-7 as a structurally differentiated starting point that combines this validated N1 substituent with a C4‑benzhydrylpiperazine group, potentially yielding a unique selectivity profile not captured by simpler pyrazolo[3,4‑d]pyrimidine probes.

Enterovirus Selectivity Probe Development

The des‑fluoro analog displays a >290‑fold selectivity window for enteroviruses (IC₅₀ 0.085 μM) over non‑enteroviruses (IC₅₀ >25 μM) [2]. The 4‑fluorophenyl target compound is a logical next‑generation probe for investigating the structural basis of this remarkable selectivity, with the fluorine atom serving as a potential metabolic soft spot or an additional interaction handle within the viral target binding site.

PKD Selectivity Fingerprinting in a Structurally Divergent Chemotype

Unlike the well‑characterized PKD inhibitors 1‑NM‑PP1 and 3‑IN‑PP1, the target compound bears a bulky benzhydrylpiperazine C4‑substituent that is predicted to alter the binding mode and kinome‑wide selectivity [3]. This chemotype is therefore suited for selectivity‑profiling studies aimed at identifying PKD inhibitors with reduced off‑target liability relative to the 1‑NM‑PP1/3‑IN‑PP1 series.

SAR Expansion via Modular Parallel Synthesis

The high‑yielding (~95%) displacement of a 4‑chloro leaving group by substituted piperazines enables rapid preparation of diverse analog libraries [2]. Procurement of the core scaffold in bulk allows an industrial medicinal chemistry team to independently explore C4‑piperazine SAR while maintaining the N1‑(4‑fluorophenyl) substituent constant, accelerating lead optimization timelines.

Quote Request

Request a Quote for 4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.